molecular formula C10H17F3N2O4S B8265430 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine

1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine

Cat. No.: B8265430
M. Wt: 318.32 g/mol
InChI Key: PMLKGZDHVIESDK-UHFFFAOYSA-N
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Description

1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylsulfonyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using pre-formed piperazine derivatives.

    Introduction of the Trifluoromethylsulfonyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperazine ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Processes: Utilizing batch reactors or continuous flow systems to ensure efficient and scalable production.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Typical conditions involve the use of a base and a suitable solvent.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

    Deprotected Piperazine: Removal of the Boc group yields 4-[(trifluoromethyl)sulfonyl]piperazine.

Scientific Research Applications

1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is primarily related to its ability to interact with biological targets through its functional groups. The trifluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group serves as a protective group during synthesis and is removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.

    1-Boc-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group, offering different reactivity and applications.

Uniqueness

1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.

Properties

IUPAC Name

tert-butyl 4-(trifluoromethylsulfonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O4S/c1-9(2,3)19-8(16)14-4-6-15(7-5-14)20(17,18)10(11,12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLKGZDHVIESDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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